Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- is a chemical compound with the molecular formula C17H19NO2S and a molecular weight of 301.40326 . This compound is known for its unique structure, which includes a benzenesulfonamide group attached to a 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene] moiety. It has various applications in scientific research and industry due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonamide with 4-(1-methylethyl)benzaldehyde under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced sulfonamide derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the sulfonamide group are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase enzymes, which play a role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- can be compared with other benzenesulfonamide derivatives, such as:
Benzenesulfonamide, 4-methyl-: This compound has a similar structure but lacks the [[4-(1-methylethyl)phenyl]methylene] moiety.
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: This compound contains additional functional groups, making it more reactive in certain chemical reactions.
The uniqueness of Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]- lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
827308-34-9 |
---|---|
Molekularformel |
C17H19NO2S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
4-methyl-N-[(4-propan-2-ylphenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C17H19NO2S/c1-13(2)16-8-6-15(7-9-16)12-18-21(19,20)17-10-4-14(3)5-11-17/h4-13H,1-3H3 |
InChI-Schlüssel |
QDNWKNMMUMIPAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.